

# Application of 67Cu-SARTATE in peptide receptor radionuclide therapy (PRRT).

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SarTATE  |           |
| Cat. No.:            | B1436788 | Get Quote |

# Application of <sup>67</sup>Cu-SARTATE in Peptide Receptor Radionuclide Therapy (PRRT)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the targeted treatment of neuroendocrine tumors (NETs) and other cancers expressing somatostatin receptors (SSTRs).[1][2][3][4] <sup>67</sup>Cu-**SARTATE** is a next-generation theranostic agent developed for the diagnosis and treatment of cancers that overexpress the somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors.[5][6] This document provides a comprehensive overview of the application of <sup>67</sup>Cu-**SARTATE** in PRRT, including its mechanism of action, preclinical efficacy, and detailed protocols for its use in research and development settings.

**SARTATE** is a conjugate of the SSTR2-targeting peptide octreotate and the bifunctional chelator MeCOSar, which exhibits high affinity for copper isotopes.[7][8] The theranostic pair consists of  $^{64}$ Cu-**SARTATE** for diagnostic imaging using Positron Emission Tomography (PET) and  $^{67}$ Cu-**SARTATE** for therapy.[9][10][11] The  $\beta^-$  emissions of  $^{67}$ Cu deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to surrounding healthy tissues. [12]



### **Mechanism of Action**

The therapeutic efficacy of <sup>67</sup>Cu-**SARTATE** is predicated on its high-affinity binding to SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells. Upon intravenous administration, <sup>67</sup>Cu-**SARTATE** circulates in the bloodstream and selectively binds to these receptors. The radiolabeled peptide is then internalized by the tumor cells, leading to the intracellular accumulation of the cytotoxic <sup>67</sup>Cu radionuclide. The beta particles emitted by <sup>67</sup>Cu induce DNA damage and cell death in the targeted cancer cells.



Click to download full resolution via product page

Figure 1: Mechanism of action of <sup>67</sup>Cu-SARTATE in PRRT.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy and biodistribution of <sup>67</sup>Cu-**SARTATE**.

## Table 1: Preclinical Therapeutic Efficacy of <sup>67</sup>Cu-SARTATE in Neuroendocrine Tumor Models



| Animal<br>Model                 | Treatment<br>Group                             | Dose       | Tumor<br>Growth<br>Inhibition | Median<br>Survival | Reference   |
|---------------------------------|------------------------------------------------|------------|-------------------------------|--------------------|-------------|
| AR42J<br>Tumor-<br>Bearing Mice | <sup>67</sup> Cu-<br>SARTATE                   | 5 MBq      | 75%                           | 21 days            | [9][10][13] |
| AR42J<br>Tumor-<br>Bearing Mice | <sup>177</sup> Lu-LuTATE                       | 5 MBq      | 89%                           | 21 days            | [9][10][13] |
| AR42J<br>Tumor-<br>Bearing Mice | <sup>67</sup> Cu-<br>SARTATE                   | 20 MBq     | 78%                           | 26 days            | [14]        |
| AR42J<br>Tumor-<br>Bearing Mice | <sup>177</sup> Lu-LuTATE                       | 25 MBq     | 100%                          | 29 days            | [14]        |
| AR42J<br>Tumor-<br>Bearing Mice | <sup>67</sup> Cu-<br>SARTATE<br>(fractionated) | 2 x 15 MBq | Not Reported                  | 47 days            | [9][10]     |
| AR42J<br>Tumor-<br>Bearing Mice | <sup>177</sup> Lu-LuTATE<br>(fractionated)     | 2 x 15 MBq | Not Reported                  | 46 days            | [9][10]     |

Table 2: Preclinical Therapeutic Efficacy of <sup>67</sup>Cu-SARTATE in a Neuroblastoma Model



| Animal<br>Model                | Treatment<br>Group           | Dose                  | Treatment<br>Start           | Mean<br>Survival<br>Extension | Reference  |
|--------------------------------|------------------------------|-----------------------|------------------------------|-------------------------------|------------|
| IMR32<br>Hepatic<br>Metastases | <sup>67</sup> Cu-<br>SARTATE | 18.5 MBq<br>(500 μCi) | 2 weeks post-<br>inoculation | 13 days<br>(30%)              | [7][8][15] |
| IMR32<br>Hepatic<br>Metastases | <sup>67</sup> Cu-<br>SARTATE | 9.25 or 18.5<br>MBq   | 4 weeks post-<br>inoculation | No significant<br>effect      | [7][8][15] |

Table 3: Biodistribution of 64Cu-SARTATE in a

Neuroblastoma Model (IMR32)

| Tissue  | % Injected<br>Activity/gram<br>(%IA/g) at 24h | % Injected<br>Activity/gram<br>(%IA/g) at 48h | Reference  |
|---------|-----------------------------------------------|-----------------------------------------------|------------|
| Tumor   | 14.1 - 25.0                                   | Not Reported                                  | [7][8]     |
| Kidneys | 15.6 ± 5.8                                    | 11.5 ± 2.8                                    | [7][8][15] |

## **Experimental Protocols**

The following are detailed protocols for the radiolabeling of **SARTATE** with <sup>67</sup>Cu and for preclinical evaluation studies.

## Protocol 1: Radiolabeling of SARTATE with <sup>67</sup>Cu

This protocol is based on previously described methods for the preparation of <sup>67</sup>Cu-**SARTATE**. [7][9]

#### Materials:

- SARTATE peptide (Auspep)
- 67CuCl2 in 0.05-0.1 M HCl (Idaho Accelerator Center)



- Ammonium acetate buffer (0.1 M, pH 5.0)
- Ethanol (10% solution in ammonium acetate buffer)
- Gentisic acid, sodium salt
- Strata-X 33-µm polymeric reverse-phase cartridge
- Saline for injection
- Ethanol for elution
- 0.22-µm filter

#### Procedure:

- Reconstitute lyophilized SARTATE to a concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7).
- In a reaction vial, combine 60 μg (41.2 nmol) of SARTATE with 5 mL of a solution of 10% ethanol in 0.1 M ammonium acetate containing 38 mg of gentisic acid, sodium salt.
- Add approximately 4 GBq of <sup>67</sup>CuCl<sub>2</sub> in 0.05-0.1 M HCl to the reaction mixture.
- Incubate the reaction mixture for 30 minutes at room temperature.
- Pass the reaction mixture through a Strata-X 33-µm polymeric reverse-phase cartridge.
- Rinse the cartridge with saline for injection to remove unreacted <sup>67</sup>Cu.
- Elute the <sup>67</sup>Cu-SARTATE from the cartridge with ethanol into a vial containing saline for injection.
- Pass the final product through a 0.22-µm filter for sterilization.
- Determine the radiochemical yield and purity using radio-TLC. A radiochemical purity of over 95% is expected.





Click to download full resolution via product page

Figure 2: Workflow for the radiolabeling of SARTATE with <sup>67</sup>Cu.

## Protocol 2: In Vivo Therapeutic Efficacy Study in a Neuroendocrine Tumor Xenograft Model

This protocol is adapted from studies using AR42J tumor-bearing mice.[9][10][14]

Materials and Methods:



- AR42J rat pancreatic exocrine tumor cells
- BALB/c nude mice
- <sup>67</sup>Cu-**SARTATE** (prepared as in Protocol 1)
- Saline (vehicle control)
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant AR42J cells into the flanks of BALB/c nude mice.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a volume of approximately 150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Administer a single intravenous injection of <sup>67</sup>Cu-SARTATE (e.g., 5 MBq) or saline to the respective groups.
- For fractionated dose studies, administer two intravenous injections of <sup>67</sup>Cu-SARTATE (e.g., 15 MBq each) two weeks apart.
- Measure tumor volumes twice weekly.
- Monitor animal body weight as a measure of toxicity.
- Define survival as the time for the tumor volume to reach a predetermined endpoint (e.g., >1200 mm<sup>3</sup>).
- Euthanize animals when the tumor volume endpoint is reached.
- Analyze tumor growth inhibition and survival data statistically.

## Protocol 3: In Vivo Therapeutic Efficacy Study in a Neuroblastoma Minimal Residual Disease Model



This protocol is based on a study using an intrahepatic model of metastatic neuroblastoma.[7] [8][15]

#### Materials and Methods:

- IMR32 human neuroblastoma cells
- Nude mice
- 67Cu-SARTATE (prepared as in Protocol 1)
- Saline (vehicle control)

#### Procedure:

- Establish an intrahepatic model of metastatic neuroblastoma by inoculating IMR32 cells into the liver of nude mice.
- At a specified time post-inoculation (e.g., 2 or 4 weeks), randomize mice into treatment and control groups.
- Administer a single dose of <sup>67</sup>Cu-SARTATE (e.g., 9.25 or 18.5 MBq) or saline via tail vein injection.
- Monitor the survival of the mice.
- Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

### **Clinical Applications and Future Directions**

<sup>67</sup>Cu-**SARTATE** is currently being investigated in clinical trials for the treatment of high-risk neuroblastoma in pediatric patients and for other SSTR2-positive tumors like meningioma.[5][6] [12][16][17] The theranostic approach, using <sup>64</sup>Cu-**SARTATE** for PET imaging to select patients and for dosimetry calculations, followed by therapy with <sup>67</sup>Cu-**SARTATE**, holds great promise for personalized medicine in PRRT.[11][18][19]

The ability to perform pre-therapeutic imaging with <sup>64</sup>Cu-**SARTATE** allows for the confirmation of SSTR2 expression in tumors and the assessment of potential uptake in normal organs,



thereby enabling better patient selection and treatment planning.[12] Ongoing and future clinical studies will further define the safety, efficacy, and optimal dosing of <sup>67</sup>Cu-**SARTATE** in various cancer indications.[17][20]



Click to download full resolution via product page

Figure 3: Generalized workflow for the clinical application of <sup>64</sup>Cu/<sup>67</sup>Cu-SARTATE.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Fact Sheet: What is Peptide Receptor Radionuclide Therapy (PRRT)? | SNMMI Annual Meeting [snmmi.org]
- 2. oncolink.org [oncolink.org]
- 3. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets-au-01.kc-usercontent.com [assets-au-01.kc-usercontent.com]
- 5. northstarnm.com [northstarnm.com]
- 6. SARTATE Next-Generation, Highly Targeted Copper-Based Theranostic Clarity [claritypharmaceuticals.com]
- 7. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Receptor Radionuclide Therapy with 67Cu-CuSarTATE Is Highly Efficacious
  Against a Somatostatin-Positive Neuroendocrine Tumor Model | Journal of Nuclear Medicine
  [jnm.snmjournals.org]
- 10. Peptide Receptor Radionuclide Therapy with 67Cu-CuSarTATE Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An abbreviated therapy-dosimetric equation for the companion diagnostic/therapeutic [64/67Cu]Cu-SARTATE PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Receptor Radionuclide Therapy for Neuroblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparing the therapeutic efficacy of 67Cu-SARTATE and 177Lu-DOTA-octreotate in a neuroendocrine tumor model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Cu-67-SARTATE significantly extends survival in a hepatic model of neuroblastoma minimal residual disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Clarity Pharmaceuticals Submits Theranostic Investigational New Drug (IND) Application for Cu-64 SARTATE™ and Cu-67 SARTATE™ to the US FDA - Clarity Pharmaceuticals -Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]



- 18. 64Cu Treatment Planning and 67Cu Therapy with Radiolabelled SARTATE
   ([64Cu/67Cu]MeCOSAR-Octreotate) in Subjects with Unresectable Multifocal Meningioma –
   Initial Results for Human Imaging, Safety, Biodistribution and Radiation Dosimetry | Journal
   of Nuclear Medicine [jnm.snmjournals.org]
- 19. Cu-64/67 SARTATE Dosimetry in Adults and Children: A New Theranostic Approach for Personalised Medicine in Peptide Receptor Radionuclide Therapy (PRRT) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Development of 67Cu quantitative SPECT for clinical dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application of 67Cu-SARTATE in peptide receptor radionuclide therapy (PRRT).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436788#application-of-67cu-sartate-in-peptide-receptor-radionuclide-therapy-prrt]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com